4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one
Overview
Description
4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-6-nitro-2H-chromen-2-one.
Etherification: The chromenone derivative undergoes etherification with 2-(morpholin-4-yl)-2-oxoethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted chromenone derivatives can be obtained.
Scientific Research Applications
4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.
Receptor Binding: Modulating receptor activity to alter cellular signaling.
DNA Interaction: Binding to DNA and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-7-(2-hydroxyethoxy)-6-nitrochromen-2-one: Lacks the morpholine group but shares the chromenone core.
4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-chlorochromen-2-one: Contains a chlorine atom instead of a nitro group.
Uniqueness
4-Methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one is unique due to the presence of both the morpholine and nitro groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-7-(2-morpholin-4-yl-2-oxoethoxy)-6-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-10-6-16(20)25-13-8-14(12(18(21)22)7-11(10)13)24-9-15(19)17-2-4-23-5-3-17/h6-8H,2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTWBLMLTKSTQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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